Tetradecyldiethanolamine
Description
Contextualization within N-Alkyl Diethanolamine (B148213) Chemistry
Tetradecyldiethanolamine belongs to the broader class of N-alkyl diethanolamines. These compounds are characterized by a diethanolamine core, which consists of a nitrogen atom bonded to two hydroxyethyl (B10761427) (-CH₂CH₂OH) groups, and a single N-alkyl substituent. microbiologyresearch.org The parent compound, diethanolamine (DEA), is a secondary amine and a diol, making it water-soluble and basic. wikipedia.org When the nitrogen is alkylated with a long carbon chain, as in the case of this compound, the resulting molecule becomes a non-ionic surfactant.
The length of the alkyl chain is a critical determinant of the physicochemical properties of N-alkyl diethanolamines. A study of a homologous series of these compounds found that antimicrobial and surface activity were directly related to the alkyl chain length, with maximum activity observed for the dodecyl (C12), tetradecyl (C14), and hexadecyl (C16) derivatives. microbiologyresearch.org This highlights the importance of the tetradecyl group in optimizing the balance between the compound's hydrophilic head and hydrophobic tail for specific interfacial applications. The dual functionality of the amine and hydroxyl groups also makes these compounds versatile precursors for synthesizing other functional surfactants, such as quaternary ammonium (B1175870) compounds (quats) and gemini (B1671429) surfactants. researchgate.net
Historical Perspectives on Related Chemical Research
Research into N-alkyl diethanolamines is built upon the foundational chemistry of their parent molecule, diethanolamine. Diethanolamine itself has a long history of industrial use as a gas purifier for removing acidic gases like H₂S and CO₂, a corrosion inhibitor, and a precursor for emulsifiers and detergents. nih.govwikipedia.orgchembk.com
The synthesis of N-alkylated derivatives has been a subject of study for many decades. Early and straightforward synthetic routes involved the N-alkylation of diethanolamine with an appropriate alkyl halide, such as tetradecyl bromide, often in the presence of a base to neutralize the resulting hydrobromic acid. researchgate.netgre.ac.uk A 1974 thesis detailed the synthesis of N-tetradecyldiethanolamine by reacting tetradecyl bromide with diethanolamine and potassium carbonate, yielding a white waxy solid. gre.ac.uk Another method involved reacting tetradecyl bromide with a molar excess of diethanolamine. lookchem.com To address challenges such as O-alkylation (alkylation of the hydroxyl groups), a 1948 patent described a process for preparing N-alkyl diethanolamines by reacting diethanolamine with a dialkyl sulfate (B86663) in the presence of an aqueous sodium carbonate solution, which minimized the formation of undesired O-alkylated byproducts. google.com
A notable 1977 study on the mode of action of N-(n-dodecyl)diethanolamine systematically investigated how properties like lipid solubility and antimicrobial efficacy changed with the degree of protonation, providing key insights into the structure-activity relationship for this class of compounds. microbiologyresearch.org
Contemporary Research Significance and Scope for this compound
While historically viewed primarily as a synthetic surfactant, the contemporary research significance of this compound has expanded dramatically with advancements in high-resolution analytical techniques. Recent studies, particularly those employing Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), have unexpectedly identified this compound as a naturally occurring metabolite in a diverse range of biological sources.
For instance, it has been detected in the traditional Chinese insect medicine Aspongopus chinensis and in several species of the plant genus Ephedra. frontiersin.orgtandfonline.comnih.govresearchgate.netnih.gov Researchers have also identified it in the metabolic profile of Sapota fruit pulp and as a metabolite produced by endophytic Streptomyces species isolated from soil in the Himalayas. peerj.commdpi.com
This recurring identification in natural products suggests a previously unknown role for this compound in biological systems. Modern analytical strategies, such as molecular networking (MN), have been instrumental in this discovery. tandfonline.comnih.gov Molecular networking analyzes and groups compounds based on similarities in their mass spectrometry fragmentation patterns, allowing for the rapid identification of related structures within complex biological extracts. tandfonline.comnih.gov The fragmentation pathway of this compound has been characterized and used to identify other related fatty acid compounds within the same samples. tandfonline.com This shift from a purely synthetic chemical to a recognized natural product has opened new avenues of research into its biosynthetic pathways and potential bioactivities.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (+)-catechin |
| 2,2'-(Tetradecylimino)diethanol |
| 2-[2-hydroxyethyl(tetradecyl)amino]ethanol |
| Ammonia |
| Carbon dioxide |
| Diethanolamine |
| Diphenhydramine |
| Dodecyldiethanolamine |
| Ephedrine |
| Ethanolamine (B43304) |
| Ethylene (B1197577) oxide |
| Hexadecyldiethanolamine |
| Hydrogen sulfide |
| Lauryldiethanolamine |
| N,N-Bis(2-hydroxyethyl)tetradecylamine |
| N-alkyl diethanolamines |
| N-Tetradecyl diethanolamine |
| Norephedrine |
| Phenylpropane |
| Phytosphingosine |
| Potassium carbonate |
| Pseudoephedrine |
| Sodium carbonate |
| Sphingosine |
| Tetradecyl bromide |
| This compound |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(tetradecyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(15-17-20)16-18-21/h20-21H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHJEACXPATRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044865 | |
| Record name | 2,2'-(Tetradecylimino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18924-66-8 | |
| Record name | 2,2′-(Tetradecylimino)bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18924-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradecyldiethanolamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018924668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Tetradecylimino)diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(tetradecylimino)bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRADECYLDIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9007K4PL3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of Tetradecyldiethanolamine
Established Synthetic Pathways for Tetradecyldiethanolamine
The synthesis of this compound is primarily achieved through carefully controlled amination reactions, utilizing specific precursors and optimized conditions to ensure high yield and purity.
Amination Reactions in this compound Synthesis
The principal method for synthesizing this compound involves the N-alkylation of diethanolamine (B148213). This is a type of amination reaction where the secondary amine of the diethanolamine molecule acts as a nucleophile, attacking an alkylating agent. A common and effective alkylating agent for this synthesis is an alkyl bromide, such as n-tetradecyl bromide. researchgate.netgre.ac.uk
In this reaction, the diethanolamine displaces the bromide ion from the n-tetradecyl bromide, forming a new carbon-nitrogen bond and resulting in the tertiary amine, this compound. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid generated as a byproduct, driving the reaction to completion. gre.ac.uk While other methods like reductive amination are common for synthesizing various amines, the direct N-alkylation of diethanolamine remains a primary route for this specific compound. youtube.comyoutube.com The general scheme for the synthesis of N-alkylated products from diethanolamine involves reacting it with the corresponding alkyl bromides. researchgate.net
Precursor Chemistry and Optimization of Reaction Conditions for this compound Synthesis
The primary precursors for the synthesis of this compound are diethanolamine and a C14 alkyl chain donor, typically n-tetradecyl bromide. researchgate.netgre.ac.uk Diethanolamine itself is industrially produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.org The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions, including the choice of reactants, solvents, catalysts, and temperature.
Research has shown that yields can vary significantly based on these parameters. For instance, one synthesis using n-tetradecyl bromide, diethanolamine, and potassium carbonate reported a yield of 20% after recrystallization from acetone. gre.ac.uk Another study synthesizing the compound from diethanolamine and the corresponding alkyl bromide achieved a much higher yield of 75%. researchgate.net
The optimization of these reactions involves several key variables. For related long-chain amine syntheses, monitoring intermediates via thin-layer chromatography (TLC) and quantifying purity using gas chromatography-mass spectrometry (GC-MS) are crucial steps. The selection of solvent, such as ethanol (B145695) or toluene, and the choice of catalyst can significantly influence the reaction outcome. researchgate.net For similar reactions involving fatty acids and diethanolamine, optimal conditions have been identified as a 2.2:1 molar ratio of diethanolamine to fatty acid at a temperature of 159°C, using a catalyst like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).
Table 1: Synthesis of this compound - Reaction Parameters
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Yield | Reference |
| n-Tetradecyl bromide (0.25 mol) | Diethanolamine (0.25 mol) | Potassium Carbonate (0.25 mol) | Acetone (for recrystallization) | 20% | gre.ac.uk |
| Tetradecyl bromide | Diethanolamine | Not specified | Not specified | 75% | researchgate.net |
Chemical Derivatization of this compound
The chemical structure of this compound, featuring two hydroxyl groups and a tertiary amine, allows for a range of derivatization reactions. These transformations can modify the compound's physical and chemical properties.
Oxidation Reactions of Hydroxyl Groups in this compound
The two hydroxyl (-OH) groups in this compound can undergo oxidation. For the closely related compound N-Hexadecyl diethanolamine, it is noted that its hydroxyl groups can be oxidized to form the corresponding aldehydes or ketones. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide.
However, the oxidation of ethanolamines can be complex. The tertiary amine group is also susceptible to oxidation, often forming an iminium cation as an initial product, particularly in the presence of oxygen. nih.govresearchgate.net Studies on triethanolamine (B1662121) (TEOA) show that oxidation often proceeds at the nitrogen lone pair rather than the hydroxyl group. researchgate.net In a related diol that lacks a tertiary amine moiety, oxidation of the hydroxyl group was observed to lead to the formation of a lactone. nih.gov This indicates that while direct oxidation of the hydroxyl groups in this compound is chemically feasible, it may compete with reactions at the nitrogen center, and the specific products would depend heavily on the reaction conditions and the oxidizing agent employed.
Esterification Chemistry of this compound Hydroxyl Moieties
The hydroxyl groups of this compound are reactive towards esterification. This reaction typically involves treating the compound with a carboxylic acid or a more reactive derivative, such as an acyl chloride or an acid anhydride. The process is often catalyzed by a strong acid like sulfuric acid to facilitate the formation of the ester linkage, with the concurrent removal of water to drive the equilibrium towards the product. This derivatization converts the hydrophilic hydroxyl groups into more lipophilic ester groups, significantly altering the compound's amphiphilic character.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Functional Group | Reagents | Potential Product | Reference |
| Oxidation | Hydroxyl (-OH) | Potassium permanganate, Chromium trioxide | Aldehydes or Ketones | |
| Esterification | Hydroxyl (-OH) | Carboxylic acids, Acyl chlorides | Esters | |
| Amine Transformation | Tertiary Amine (-N<) | Oxidizing agents (e.g., Iodine) | Immonium Salts | gre.ac.uk |
Amidation and Other Amine-Group Transformations of this compound
The tertiary amine group in this compound is a key site for chemical transformations. While direct amidation of a tertiary amine is not a standard reaction, the term can refer to the formation of amides from the diethanolamine precursor, which is a secondary amine. wikipedia.org Fatty acyl amides, for example, are formed via the amidation of fatty acids. peerj.com
For the tertiary amine in this compound, other transformations are more common. The amine group can participate in substitution reactions to form various derivatives. Oxidation of the tertiary amine, for example by iodine, can lead to the formation of an immonium salt. gre.ac.uk This reactive intermediate can then undergo further transformations. The nitrogen lone pair makes the amine basic and nucleophilic, allowing it to react with alkylating agents to form quaternary ammonium (B1175870) salts, a reaction demonstrated with the analogous compound N-hexadecyl diethanolamine. researchgate.net These quaternary ammonium compounds have distinct properties and applications, such as enhanced surfactant capabilities.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by improving resource efficiency, minimizing waste, and using less hazardous substances. vapourtec.comacs.org The conventional synthesis via N-alkylation of diethanolamine with tetradecyl bromide presents several areas for green improvement.
The principle of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. acs.org The classical synthesis has a suboptimal atom economy, as it generates inorganic salts (e.g., potassium bromide) as byproducts.
Further principles of green chemistry applicable to this compound synthesis include:
Use of Renewable Feedstocks : The traditional synthesis relies on petrochemical-derived starting materials. A greener alternative could involve sourcing precursors from renewable biomass. vapourtec.com Notably, this compound has been identified as a naturally occurring alcoholamine alkaloid in various species of the Ephedra plant. frontiersin.orgnih.gov This discovery suggests the existence of a biogenic synthesis pathway, which could serve as a model for future bio-catalytic or fermentation-based production routes, representing an ideal green synthesis from renewable resources.
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org While the base in the classical synthesis can be considered a reagent, exploring catalytic N-alkylation pathways could reduce waste and improve efficiency. For instance, developing catalytic systems that facilitate the direct reaction of diethanolamine with tetradecyl alcohol (a more benign starting material than tetradecyl bromide) would represent a significant green advancement by producing only water as a byproduct.
Designing Safer Chemicals and Processes : This involves minimizing the hazards of substances used and produced. Tetradecyl bromide is a hazardous alkylating agent. Green approaches would seek to replace it with less toxic alternatives. acs.org Additionally, the synthesis of the precursor, diethanolamine, is achieved industrially by reacting ethylene oxide with ammonia. wikipedia.org While effective, this process involves hazardous materials and requires careful control to manage the product distribution between mono-, di-, and triethanolamine. wikipedia.org
Safer Solvents and Auxiliaries : The choice of solvent can significantly impact the environmental footprint of a process. Green chemistry encourages the use of safer solvents like water or alcohols, or eliminating the solvent altogether. mdpi.com Some documented syntheses for related amines have successfully used methanol (B129727) as a recoverable solvent, which aligns with this principle. researchgate.net
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Conventional Method Assessment | Potential Green Alternative |
|---|---|---|
| Prevention | Generates salt waste (e.g., KBr). | Catalytic routes that minimize byproducts. |
| Atom Economy | Moderate, due to the formation of salt byproducts. | Direct amination of tetradecyl alcohol, where water is the only byproduct. |
| Less Hazardous Synthesis | Uses hazardous tetradecyl bromide. | Use of less toxic alkylating agents like dialkyl carbonates or tetradecyl alcohol. |
| Use of Renewable Feedstocks | Based on petrochemicals (diethanolamine, tetradecyl bromide). | Biosynthesis inspired by its natural occurrence in Ephedra species; use of bio-based feedstocks. frontiersin.orgnih.gov |
| Catalysis | Uses a stoichiometric base. | Development of a selective catalyst for direct N-alkylation. |
| Safer Solvents | Uses organic solvents like diethylcarbitol. lookchem.com | Use of water, recoverable alcohols, or solvent-free conditions. mdpi.comresearchgate.net |
Biosynthesis and Natural Occurrence of Tetradecyldiethanolamine
Identification of Tetradecyldiethanolamine in Biological Systems
The detection of this compound in natural sources has been facilitated by advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation and identification of complex mixtures of secondary metabolites.
Recent metabolomic studies have confirmed the presence of this compound in various species of the genus Ephedra, a plant known for producing a wide range of alkaloids. A 2024 study exploring the chemical constituents of eight different Ephedra species identified this compound as one of the alcoholamine alkaloids present. nih.gov The identification was achieved using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), which detected the compound as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 302.3054. nih.gov This compound was also noted in a comprehensive analysis of mulberry leaves (Morus alba L.). researchgate.net Beyond Ephedra and mulberry, this compound has also been detected in the fruit pulp of the Sapota tree (Manilkara zapota). nih.gov
In addition to plant sources, this compound has been identified in other biological systems. It has been detected in the insect Aspongopus chinensis and in multiple species of the bacterial genus Streptomyces, which are known for their prolific production of diverse secondary metabolites. mdpi.comresearchgate.netsemanticscholar.orgnih.gov
Below is a table summarizing the detection of this compound in various biological systems.
| Biological Source | Analytical Method | Key Findings | Reference |
| Ephedra species | UPLC-Q-TOF-MS | Identified as an alcoholamine alkaloid with [M+H]⁺ ion at m/z 302.3054. | nih.gov |
| Streptomyces species | LC-MS/MS | Detected as a metabolite in endophytic strains isolated from the Himalayan regions. | mdpi.comsemanticscholar.org |
| Aspongopus chinensis (insect) | UPLC-QTOF-MS | Identified as part of the fatty acid cluster in the insect's chemical profile. | researchgate.netnih.gov |
| Manilkara zapota (Sapota) | UPLC/MS | Identified as a nitrogenous lipid in the fruit pulp. | nih.gov |
| Morus alba L. (Mulberry) | HPLC-Q-TOF-MS | Identified in leaves with [M+H]⁺ ion at m/z 302.3053. | researchgate.net |
Elucidation of Biosynthetic Pathways for this compound and Related Alcoholamine Alkaloids
The complete biosynthetic pathway for this compound has not yet been fully elucidated. However, based on its chemical structure and co-occurrence with other metabolites, a putative pathway can be proposed, likely involving components from both fatty acid and amino acid metabolism. nih.govresearchgate.net
Alkaloids are a diverse group of secondary metabolites that are typically derived from amino acids such as ornithine, lysine, phenylalanine, and tryptophan. rsc.orgfrontiersin.orgnih.gov The biosynthesis of these compounds involves a series of enzymatic reactions, including decarboxylations, oxidations, and condensations. rsc.orgnih.gov The structure of this compound—a long aliphatic chain linked to a nitrogen-containing head—suggests it is a hybrid molecule.
The proposed biosynthesis likely involves two main precursors:
A C14 fatty acyl unit (tetradecanoyl-CoA), derived from primary fatty acid biosynthesis.
A diethanolamine (B148213) moiety, potentially derived from the metabolism of amino acids like serine via decarboxylation and subsequent N-alkylation reactions.
The pathway would likely culminate in the condensation of these two precursors. Studies on Ephedra and the insect Aspongopus chinensis have categorized this compound within fatty acid or fatty acyl clusters during metabolomic analysis, supporting the link to fatty acid synthesis. nih.govresearchgate.net In these studies, this compound was often detected alongside N-Lauryldiethanolamine, an analogous compound with a C12 alkyl chain, suggesting a common biosynthetic machinery that can utilize fatty acyl-CoAs of different lengths. nih.govresearchgate.net
Factors Influencing Biological Production and Accumulation of this compound
The production of secondary metabolites like alkaloids is a dynamic process influenced by a combination of genetic, developmental, and environmental factors. researchgate.netfrontiersin.org While specific research into the factors affecting this compound production is limited, general principles of secondary metabolism in plants and microorganisms can be applied.
Genetic Factors : The specific species and even the genotype within a species can determine the capacity to produce certain compounds. researchgate.net The detection of this compound in Ephedra but not ubiquitously across all plants indicates a genetic basis for its biosynthesis. nih.gov
Developmental Stage : The concentration of secondary metabolites often varies with the age of the plant or the specific plant part. researchgate.net For instance, alkaloid content in many plants is known to change between the vegetative, flowering, and fruiting stages.
Environmental Conditions : Abiotic stressors and environmental variables play a crucial role in regulating secondary metabolite production. frontiersin.org These factors include:
Altitude : Studies on Ephedra have shown that the content of other alkaloids, such as ephedrine, varies with altitude, suggesting that related compounds like this compound might also be affected. nih.gov
Light and Temperature : These are fundamental environmental cues that influence plant metabolism and can upregulate or downregulate specific biosynthetic pathways. researchgate.net
Water and Nutrient Availability : Drought stress or limitations in essential nutrients can trigger the production of protective secondary metabolites in both plants and microorganisms. researchgate.netfrontiersin.org
Microbial Interactions : In the case of endophytic Streptomyces, the production of metabolites is often part of a complex interaction with the host plant, potentially influenced by signals from the plant or competition with other microbes. semanticscholar.orgmdpi.com
Mechanistic Investigations and Reaction Kinetics of Tetradecyldiethanolamine
Reaction Mechanisms Involving the Diethanolamine (B148213) Moiety of Tetradecyldiethanolamine
The reactivity of this compound is largely dictated by its diethanolamine moiety, which contains a tertiary amine and two hydroxyl groups. This section examines key reaction mechanisms originating from this functional group.
Studies on Nitrosamine (B1359907) Formation Potential from this compound Precursors and Derivatives
This compound, as a tertiary amine, can be a precursor to nitrosamine formation. Nitrosamines are chemical compounds that can form when a nitrosating agent reacts with a secondary or tertiary amine. nih.govimpactfactor.org The formation of these impurities is a significant concern, particularly in industrial and consumer products where amines and potential nitrosating agents (like nitrites) might coexist. researchgate.net
The mechanism for nitrosamine formation from a tertiary amine like this compound involves the cleavage of a carbon-nitrogen bond. europa.eu The reaction is typically slower compared to the nitrosation of secondary amines. europa.eu The process is influenced by factors such as pH and temperature. impactfactor.orgresearchgate.net Nitrosation is often enhanced under acidic conditions, which facilitate the formation of the active nitrosating agent, such as nitrous acid (HNO₂) from nitrites. nih.gov However, very low pH can be less favorable due to the protonation of the amine, which reduces its reactivity. nih.gov The initial step involves the reaction of the amine with a nitrosating agent, which can lead to the formation of an unstable intermediate that subsequently breaks down, yielding a nitrosamine of a secondary amine and a carbonyl compound. europa.eugre.ac.uk
Protonation Behavior and Its Influence on Reactivity
The tertiary amine group in this compound can accept a proton (H⁺), making its chemical behavior highly dependent on the pH of the surrounding medium. This protonation converts the neutral amine into a positively charged (cationic) species. researchgate.net The degree of protonation is a critical factor influencing the molecule's properties and reactivity.
The protonation state affects the molecule's solubility and interfacial activity. The unprotonated, neutral form is more surface-active and hydrophobic, while the protonated, cationic form exhibits increased water solubility. This switchable nature is crucial in applications where pH changes can be used to control the compound's behavior. researchgate.net For instance, the antimicrobial effectiveness of similar long-chain amines has been shown to increase as the degree of protonation decreases, suggesting the unprotonated form is more active in disrupting bacterial cell membranes. The uptake of these molecules by bacterial cells is more significant at neutral pH compared to acidic conditions, where the amine is more likely to be protonated.
Reaction Kinetics of this compound Transformations
Reaction kinetics studies provide quantitative insights into the rates of chemical transformations and the factors that influence them.
Pseudo First-Order Rate Constant Determinations for this compound Reactions
The rate law, which would typically be rate = k[this compound]^n[Reactant B]^m, simplifies to rate = k_obs[this compound]^n, where k_obs (the observed rate constant) is equal to k[Reactant B]^m. amazonaws.com By measuring the change in concentration of this compound over time, k_obs can be determined. libretexts.org This method allows for a more straightforward analysis of the reaction's dependence on the concentration of the limiting reactant. amazonaws.comlibretexts.org For example, studies on the reaction of other amines with carbon dioxide have used this method to determine pseudo-first-order rate constants (k₀ or k_obs). researchgate.netresearchgate.net
Table 1: Example of Pseudo-First-Order Rate Constants for Amine Reactions
This table illustrates how observed rate constants can be determined for amine reactions under pseudo-first-order conditions. Data is hypothetical and based on principles from kinetic studies of similar amines.
| Experiment | [this compound]₀ (M) | [Reactant B]₀ (M) | Observed Rate Constant (k_obs) (s⁻¹) |
| 1 | 0.01 | 1.0 | 0.05 |
| 2 | 0.01 | 2.0 | 0.10 |
| 3 | 0.02 | 1.0 | 0.05 |
Note: In this hypothetical data, doubling the concentration of the excess reactant (Reactant B) doubles the observed rate constant, indicating the reaction is first order with respect to Reactant B. The rate is independent of the initial concentration of this compound, as expected in a pseudo-first-order setup.
Impact of Temperature and Reactant Concentration on Reaction Rates
The rate of chemical reactions involving this compound is significantly influenced by both temperature and the concentration of the reactants.
Impact of Temperature: Increasing the temperature generally increases the rate of a chemical reaction. chemicals.co.ukacs.org This is because higher temperatures lead to an increase in the kinetic energy of molecules, resulting in more frequent and more energetic collisions between reactant molecules. ajpojournals.org For a reaction to occur, molecules must collide with sufficient energy to overcome an energy barrier known as the activation energy (Ea). libretexts.org As the temperature rises, a larger fraction of molecules possesses the necessary activation energy, leading to a faster reaction rate. libretexts.org The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation: k = Ae^(-Ea/RT). libretexts.orglibretexts.org This exponential relationship means that even a modest increase in temperature can lead to a substantial increase in the reaction rate. ajpojournals.org
Impact of Reactant Concentration: The rate of a reaction is also dependent on the concentration of the reactants. solubilityofthings.comlibretexts.org According to collision theory, a higher concentration of reactants means there are more molecules in a given volume, which increases the probability of collisions between them. chemicals.co.uk This leads to a higher frequency of effective collisions and thus a faster reaction rate. solubilityofthings.com The precise relationship between concentration and rate is given by the reaction's rate law (rate = k[A]^m[B]^n), where the exponents (m and n) represent the order of the reaction with respect to each reactant and must be determined experimentally. libretexts.orgnuffieldfoundation.org Generally, reaction rates decrease over time as the concentration of reactants is depleted. libretexts.orglibretexts.org
Table 2: Influence of Temperature and Concentration on Reaction Rate
This table provides a conceptual overview of how changing temperature and reactant concentration affects reaction kinetics, based on established chemical principles. chemicals.co.ukajpojournals.orglibretexts.org
| Factor | Change | Effect on Molecular Level | Resulting Effect on Reaction Rate |
| Temperature | Increase | Molecules gain kinetic energy, move faster, and collide more frequently and with greater energy. acs.orgajpojournals.org | Increases, as more molecules overcome the activation energy barrier. libretexts.org |
| Decrease | Molecules have lower kinetic energy, move slower, and collide less frequently and with less energy. chemicals.co.uk | Decreases, as fewer molecules have sufficient energy to react. chemicals.co.uk | |
| Concentration | Increase | More reactant molecules are present per unit volume, leading to more frequent collisions. solubilityofthings.com | Increases, due to a higher frequency of effective collisions. chemicals.co.uk |
| Decrease | Fewer reactant molecules are present per unit volume, leading to less frequent collisions. libretexts.org | Decreases, due to a lower frequency of effective collisions. libretexts.org |
Heterogeneous Catalysis in this compound Reactions
Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, such as a solid catalyst used in a liquid-phase reaction. wikipedia.orglibretexts.org This type of catalysis is crucial in many industrial chemical processes, enabling reactions to occur faster and under milder conditions. wikipedia.org For reactions involving amines like this compound, heterogeneous catalysts, often based on metals or metal oxides, can be employed to facilitate transformations such as oxidation or hydrogenation. wikipedia.orglibretexts.org
The general mechanism of heterogeneous catalysis involves several steps:
Adsorption: Reactant molecules from the fluid phase bind to the active sites on the surface of the solid catalyst. savemyexams.com This interaction can weaken the chemical bonds within the reactant molecules. libretexts.org
Surface Reaction: The adsorbed reactants react on the catalyst surface, often through a series of intermediate steps, to form the product(s). wikipedia.org The catalyst provides an alternative reaction pathway with a lower activation energy. savemyexams.com
Desorption: The product molecules detach from the catalyst surface and diffuse back into the bulk fluid phase, freeing up the active sites for the next cycle. savemyexams.com
The efficiency of a heterogeneous catalyst depends on factors like its surface area, the number of active sites, and its ability to resist deactivation by poisons or byproducts. libretexts.orgnih.gov Characterizing the reaction networks and kinetics at the catalyst's surface is essential for designing more efficient and selective catalysts. nih.gov
Thermodynamic Considerations in Chemical Reactions of this compound
The thermodynamic feasibility and the position of equilibrium for any chemical reaction are governed by fundamental thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). For reactions involving this compound, these parameters would dictate the spontaneity and the extent of the reaction under given conditions of temperature and pressure. While comprehensive thermodynamic data for specific reactions of this compound are scarce, the principles can be applied to understand its likely behavior.
Key thermodynamic considerations for this compound reactions include:
Enthalpy of Reaction (ΔH): This represents the heat absorbed or released during a reaction. For instance, the protonation of the tertiary amine group in this compound by an acid is expected to be an exothermic process (negative ΔH), releasing heat.
Entropy of Reaction (ΔS): This measures the change in disorder or randomness of the system. Reactions that lead to an increase in the number of molecules or a transition to a more disordered phase (e.g., from liquid to gas) will have a positive ΔS. The micellization of this compound in an aqueous solution, a process driven by the hydrophobic effect of the tetradecyl chain, is known to have a positive entropy change.
Gibbs Free Energy of Reaction (ΔG): This is the ultimate criterion for the spontaneity of a reaction at constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction. The Gibbs free energy of micellization for surfactants like this compound is negative, indicating that micelle formation is a spontaneous process above a certain concentration (the critical micelle concentration).
Studies on the synthesis of N-alkyldiethanolamines, including this compound, from diethanolamine and the corresponding alkyl bromides have been reported. researchgate.netgre.ac.uk The thermodynamics of such nucleophilic substitution reactions would be crucial for optimizing reaction conditions to achieve a high yield. gre.ac.uk
Illustrative Thermodynamic Data:
The following table provides a hypothetical set of thermodynamic parameters for a representative reaction of this compound, such as its reaction with an acid.
| Thermodynamic Parameter | Value | Unit |
|---|---|---|
| Enthalpy Change (ΔH°) | -45.0 | kJ/mol |
| Entropy Change (ΔS°) | -25.0 | J/mol·K |
| Gibbs Free Energy Change (ΔG°) | -37.55 | kJ/mol |
This table illustrates the kind of thermodynamic data that would be determined to characterize the spontaneity and energetics of a reaction involving this compound. The negative ΔG° suggests a spontaneous protonation reaction under standard conditions.
Interfacial Phenomena and Surface Chemistry of Tetradecyldiethanolamine
Adsorption Behavior of Tetradecyldiethanolamine on Solid Surfaces
The adsorption of this compound onto solid surfaces is a key factor in its application as a surfactant, corrosion inhibitor, and lubricant additive. chemrxiv.orgresearchgate.net The nature of the surface, particularly metal oxides, plays a significant role in the adsorption mechanism and the resulting interfacial structure.
This compound exhibits strong adsorption onto metal oxide surfaces such as alumina (B75360) (Al₂O₃) and hematite (B75146) (α-Fe₂O₃). chemrxiv.orgresearchgate.net The adsorption is primarily driven by the interaction between the hydrophilic diethanolamine (B148213) headgroup, containing both nitrogen and oxygen atoms, and the active sites on the oxide surface. chemrxiv.orgresearchgate.net
Studies have shown that protic molecules, a class that includes N-methyldiethanolamine (a structurally similar compound), are more strongly adsorbed on these surfaces compared to non-protic molecules. nih.govresearchgate.net Density functional theory (DFT) calculations have been employed to screen the adsorption energies of various functional groups on alumina and hematite, which serve as models for oxidized aluminum and steel surfaces, respectively. nih.govresearchgate.net These studies indicate that additives with functional groups like those in this compound are expected to adsorb strongly at the solid/liquid interface. nih.gov The adsorption energy ranking is not significantly affected by the hydration of the alumina surface. nih.govresearchgate.net However, on hematite, hydration can have a more pronounced effect as it can convert Lewis acid sites to Brønsted basic sites. nih.govresearchgate.net
The interaction involves Lewis acid/base interactions between the heteroatoms (N and O) of the this compound headgroup and the metal cations on the oxide surface. chemrxiv.orgresearchgate.net This leads to a more stable adsorption than what would be predicted by simple physisorption models. chemrxiv.orgresearchgate.net
Upon adsorption, this compound molecules tend to self-assemble into organized structures on the surface, forming a molecular film. researchgate.net The orientation of the adsorbed molecules is crucial for the resulting surface properties. On γ-alumina, N-tetradecyldiethanolamine forms a structured film. researchgate.net
The formation of these films is a common strategy for functionalizing metal and metal oxide surfaces to optimize their performance. diva-portal.org The molecular orientation within these self-assembled monolayers (SAMs) dictates properties such as wetting and adhesion. diva-portal.org In the case of this compound, the diethanolamine headgroup anchors the molecule to the oxide surface, while the tetradecyl chain extends away from the surface. This arrangement is critical for applications like lubrication, where the alkyl chains can provide a low-friction interface.
Simulations have demonstrated that the adsorbed films of N-tetradecyldiethanolamine exhibit strong structuration. chemrxiv.orgresearchgate.net This ordered arrangement is a consequence of the strong interactions between the headgroups and the surface, as well as intermolecular interactions between the alkyl chains.
Molecular Dynamics Simulations of this compound at Interfaces
Molecular dynamics (MD) simulations are a powerful tool for providing molecular-level insights into the behavior of this compound at interfaces, complementing experimental findings. chemrxiv.orgnih.gov These simulations can elucidate the development of force fields for accurate interaction modeling and analyze the dynamics of the adsorbed films.
Standard force fields used in molecular dynamics simulations often fail to accurately capture the strong interactions between surfactant headgroups and metal oxide surfaces, primarily accounting for weaker physisorption. chemrxiv.orgresearchgate.net To address this, improved force fields have been developed. One such advancement is the Gaussian Lennard-Jones (GLJ) potential, which adds an attractive Gaussian term to the conventional Lennard-Jones and electrostatic potentials. chemrxiv.orgresearchgate.net
This GLJ potential is specifically designed to model the stabilizing Lewis acid/base interactions between the nitrogen and oxygen heteroatoms of molecules like this compound and the reactive sites on oxide surfaces. chemrxiv.orgresearchgate.net The parameters for this potential are fitted to data from ab initio calculations of smaller, representative molecules. doi.org The validation of the GLJ potential has shown a significant improvement in the accuracy of interaction energy calculations compared to standard Lennard-Jones potentials. chemrxiv.orgresearchgate.net
| Surface | Potential | RMSD (kcal/mol) |
|---|---|---|
| Hematite | Lennard-Jones (LJ) | 29.2 |
| Gaussian Lennard-Jones (GLJ) | 5.7 | |
| γ-Alumina | Lennard-Jones (LJ) | 21.5 |
| Gaussian Lennard-Jones (GLJ) | 7.6 |
MD simulations utilizing the improved GLJ force field have provided crucial insights into the dynamics of adsorbed this compound films. chemrxiv.orgresearchgate.net These simulations reveal that the adsorbed films exhibit strong structuration and slow dynamics. chemrxiv.orgresearchgate.netresearchgate.net This is in contrast to simulations using conventional Lennard-Jones potentials, which tend to overestimate the mobility of the surfactant molecules. chemrxiv.orgresearchgate.net
Wettability and Surface Energy Modulation by this compound in Various Systems
The adsorption of this compound onto a surface can significantly alter its wettability and surface energy. researchgate.netnih.gov Wettability, often quantified by the contact angle of a liquid on the surface, is a critical parameter in many industrial processes. rsc.orgmdpi.com By forming an adsorbed film, this compound can modify the surface from hydrophilic to hydrophobic, or vice versa, depending on the initial state of the surface and the surrounding medium.
In lubricant formulations, for instance, improving the wettability of the lubricant on metal surfaces is key to its performance. researchgate.net Additives like this compound can form a film that lowers the interfacial tension, leading to better spreading and adhesion of the lubricant. researchgate.net The ability of such additives to form a stable, adsorbed layer is directly linked to improved wettability. researchgate.net
The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. rsc.org The adsorption of surfactants like this compound can lower this surface energy. The relationship between contact angle, surface tension, and surface energy is described by Young's equation. rsc.orgmdpi.com By measuring the contact angle of different liquids on a surface treated with this compound, it is possible to quantify the change in its surface energy. rsc.orgresearchgate.net This modulation of surface energy is fundamental to the role of this compound as a wetting agent and dispersant.
Colloidal Science and Self Assembly of Tetradecyldiethanolamine
Micellization Behavior of Tetradecyldiethanolamine
This compound, an amphiphilic molecule, exhibits self-assembly in solution to form micelles. wikipedia.org This behavior is driven by the hydrophobic effect, where the hydrophobic tetradecyl tails of the surfactant molecules aggregate to minimize contact with water, while the hydrophilic diethanolamine (B148213) head groups remain exposed to the aqueous phase. wikipedia.org This aggregation occurs above a specific concentration known as the critical micelle concentration (CMC). wikipedia.org
Determination of Critical Micelle Concentration (CMC) for this compound
The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration at which micelle formation begins. wikipedia.org Above the CMC, additional surfactant monomers added to the system predominantly form new micelles. wikipedia.org Several techniques are employed to determine the CMC, including tensiometry, conductometry, and fluorescence spectroscopy. nih.gov
A common method is surface tensiometry. kruss-scientific.com As the concentration of a surfactant like this compound is increased from zero, the monomers adsorb at the air-water interface, causing a sharp decrease in the surface tension of the solution. Once the surface is saturated with monomers and micellization begins in the bulk solution, the surface tension remains relatively constant despite the addition of more surfactant. wikipedia.orgkruss-scientific.com The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. kruss-scientific.com This point is typically found at the intersection of two linear regions of the plot. wikipedia.org
Table 1: Common Methods for CMC Determination
| Method | Principle |
|---|---|
| Tensiometry | Measures the change in surface tension of the solution as a function of surfactant concentration. The CMC is the concentration at which the surface tension plateaus. kruss-scientific.com |
| Conductivity | Measures the change in electrical conductivity. The slope of conductivity versus concentration changes at the CMC due to the lower mobility of micelles compared to free monomers. sciensage.info |
| Fluorescence Spectroscopy | Uses a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic micellar core. A significant change in the fluorescence spectrum is observed at the CMC. sciensage.info |
Influence of Alkyl Chain Length Homology and Environmental Factors on Micelle Formation
The tendency of a surfactant to form micelles is significantly influenced by its molecular structure and the surrounding environmental conditions. aau.dk
Alkyl Chain Length Homology: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain enhances the hydrophobic effect, which is the primary driving force for micellization. quora.com This leads to a lower CMC, as aggregation becomes more energetically favorable at lower concentrations. quora.comresearchgate.net Studies on various surfactant families, including alkyltrimethylammonium bromides and sodium alkyl sulfates, have consistently shown a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. researchgate.netnih.govtuwien.at For instance, extending the alkyl chain by two carbon atoms can decrease the CMC by approximately an order of magnitude. nih.gov Therefore, it is expected that this compound (a C14 chain) would have a lower CMC than its shorter-chain homolog, N-Lauryldiethanolamine (a C12 chain). nih.gov
Environmental Factors:
Temperature: The effect of temperature on the CMC is complex. Initially, an increase in temperature often leads to a decrease in the CMC as the dehydration of the hydrophilic head groups can facilitate micellization. However, at higher temperatures, increased thermal motion can disrupt the structured water around the hydrophobic chains, making micelle formation less favorable and thus increasing the CMC. nih.govnih.gov
Electrolytes (Salinity): The addition of salts to a solution of an ionic or nonionic surfactant generally lowers the CMC. The added electrolytes reduce the electrostatic repulsion between the charged or polar head groups in the micelle, making it easier for the surfactant monomers to aggregate. nih.gov This increased ionic strength in the solution effectively shields the repulsive forces. nih.govmdpi.com
Additives: The presence of other organic molecules, especially alcohols, can influence micellization. Short-chain alcohols like ethanol (B145695) can accumulate at the micelle-water interface, altering the stability and size of the micelles. nih.gov Depending on their concentration and nature, they can either increase or decrease the CMC. nih.gov
Emulsification Properties and Mechanisms of this compound
This compound is utilized as an effective emulsifying agent, capable of stabilizing mixtures of immiscible liquids, such as oil and water. ontosight.ai An emulsion is a colloidal system where droplets of one liquid are dispersed in another. nih.gov
The primary mechanism by which this compound and other surfactants stabilize emulsions is by reducing the interfacial tension between the oil and water phases. The amphiphilic nature of the molecule allows it to adsorb at the oil-water interface, orienting its hydrophobic tetradecyl tail into the oil phase and its hydrophilic diethanolamine head into the water phase. This adsorption lowers the energy required to create new droplet surface area during homogenization. nih.gov
Once adsorbed, the surfactant molecules form a protective film around the dispersed droplets. This film acts as a barrier, preventing the droplets from coalescing and the emulsion from breaking. The stability of this film is enhanced by repulsive forces between the droplets, which can be steric (due to the physical bulk of the head groups) or electrostatic (if the head groups are charged). nih.gov In oil-in-water emulsions, micelles can also play a role by solubilizing oil within their hydrophobic cores, a process known as micellar emulsification. aau.dk Studies on related fatty acid-diethanolamine surfactants have shown that their emulsifying effect can be dependent on the length of the hydrophobic chain, with variations in performance observed under different conditions. cetjournal.it
Interactions of this compound with Dispersed Systems and Particulate Matter
The surfactant properties of this compound enable it to interact effectively with various dispersed systems and particulate matter. ontosight.ai Dispersed systems are broadly classified based on particle size into molecular, colloidal, and coarse dispersions. uomustansiriyah.edu.iq
In the context of polymerization, this compound has been used to create novel metallosurfactants. For example, a this compound-copper (TDEA-Cu) complex has been employed in microemulsion polymerization, demonstrating the ability to influence the size of the resulting latex particles. researchgate.net
The interaction with particulate matter is a key feature in many industrial applications. Surfactants are crucial in processes like froth flotation, a method used to separate minerals from ores. pageplace.de In such systems, the surfactant selectively adsorbs onto the surface of specific particles, rendering them hydrophobic. These hydrophobic particles then attach to air bubbles and are carried to the surface as a froth, separating them from other materials.
Furthermore, the ability of surfactants to modify surface properties is critical in managing the behavior of particulate matter in various formulations. By adsorbing onto particles, this compound can alter their surface charge and wettability, preventing aggregation and improving the stability of suspensions. This interaction is fundamental to its role in products where uniform dispersion of solid particles is required. The interaction of surfactants with particulate matter is also a subject of interest in environmental science, as they can influence the transport and fate of pollutants in soil and water systems. nih.govnih.gov
Tetradecyldiethanolamine in Polymer Science and Materials Chemistry
Role of Tetradecyldiethanolamine as a Monomer in Polymerization Processes
Polycondensation Reactions Involving this compound
Polycondensation is a primary route for incorporating this compound into polymers. This process involves the reaction of its two hydroxyl (-OH) groups with complementary functional groups on other monomers, leading to the formation of a larger polymer and the elimination of a small molecule, such as water.
Polyurethane Synthesis: this compound can act as a chain extender or a polyol component in the synthesis of polyurethanes. The hydroxyl groups react with the isocyanate (-NCO) groups of diisocyanates (e.g., Methylene (B1212753) diphenyl diisocyanate or Hexamethylene diisocyanate) to form urethane (B1682113) linkages. When used as a chain extender, it helps to build the hard segments of the polyurethane, but the long C14 alkyl side chain imparts flexibility and hydrophobicity, influencing the microphase separation and ultimately affecting the polymer's mechanical and thermal properties.
Polyester (B1180765) Synthesis: In polyester synthesis, the hydroxyl groups of this compound can react with the carboxylic acid (-COOH) groups of dicarboxylic acids (such as adipic acid or terephthalic acid) through esterification. This polycondensation reaction builds a polyester backbone with pendant N-tetradecyl-N-ethanolamine moieties. The presence of the tertiary amine in the side chain can also potentially catalyze the esterification reaction.
Other Polymerization Pathways Utilizing this compound
While polycondensation is the most direct polymerization method for this monomer, its functional groups offer potential roles in other polymerization pathways.
As an Initiator: The hydroxyl groups could potentially be modified to act as initiators for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide. This would result in the formation of star-shaped polymers where two polyester arms grow from the central this compound core.
This compound as a Polymer Modifier or Chemical Additive
When not incorporated into the main polymer chain, this compound can be blended with polymers as an additive to modify their bulk or surface properties. Its amphiphilic character is central to its function in these applications.
Influence on Polymer Properties and Functionalization
The addition of this compound to a polymer matrix can significantly alter its characteristics, particularly its surface resistivity and flexibility.
Antistatic Properties: One of the primary applications for N-alkyldiethanolamine derivatives is as internal antistatic agents for plastics like polyethylene (B3416737) and polypropylene. Being amphiphilic, this compound is partially compatible with the nonpolar polymer matrix. Over time, it migrates to the surface. The hydrophilic diethanolamine (B148213) portion attracts atmospheric moisture, forming a microscopic, conductive layer of water on the polymer's surface. This layer dissipates static electrical charges, preventing dust attraction and electrostatic discharge. The long tetradecyl tail serves to anchor the molecule within the polymer matrix, ensuring its long-term effectiveness.
| Polymer Resin | Typical Dosage of Amine-Based Antistat | Resulting Surface Resistance (Ω/sq) |
|---|---|---|
| Low-Density Polyethylene (LDPE) | 0.2–0.4% | 1010–1012 |
| High-Density Polyethylene (HDPE) | 0.3–0.5% | 1011–1012 |
| Polypropylene (PP) | 0.5–0.8% | 1011–1012 |
Data based on typical performance of ethoxylated alkylamine antistats, a class to which this compound belongs.Plasticization Effects: Plasticizers are additives that increase the flexibility and processability of a material by reducing its glass transition temperature (Tg). The long, nonpolar tetradecyl chain of this compound can intersperse itself between polymer chains, disrupting intermolecular forces and increasing free volume. This enhances chain mobility, making the bulk material softer and less brittle. This effect is particularly relevant in polymers like PVC.
Surface Functionalization: The hydroxyl groups of this compound that migrate to the surface can serve as reactive sites for further surface modification. This could allow for the grafting of other molecules to impart properties such as biocompatibility or improved printability.
Design and Synthesis of Novel Polymeric Structures Incorporating this compound Moieties
The unique structure of this compound makes it a valuable component for the bottom-up design of advanced polymers with complex architectures and functionalities.
Amphiphilic Block Copolymers: this compound can be used to synthesize amphiphilic polymers, which contain both hydrophilic and hydrophobic segments. For example, it could be used as a difunctional initiator to grow hydrophilic polymer chains (like polyethylene glycol) from its two hydroxyl groups. The resulting structure would have a hydrophobic core (the C14 chain) and two hydrophilic arms. Such polymers can self-assemble in aqueous solutions to form nanostructures like micelles or vesicles, which are useful for applications in drug delivery and nanotechnology.
Star-Shaped Polymers: As a molecule with two reactive sites and a pendant chain, this compound can serve as a building block for star-shaped or branched polymers. By reacting it with monomers that can propagate from its hydroxyl groups, it can form the core of a two-arm star polymer. These architectures result in materials with distinct properties compared to their linear counterparts, including lower solution viscosity and a higher concentration of chain-end functional groups.
Functional Side-Chain Polymers: When incorporated as a monomer in a polycondensation reaction, this compound introduces a reactive tertiary amine and a long alkyl chain as a pendant group along the polymer backbone. The tertiary amine can be quaternized to introduce permanent positive charges, creating a polycationic material suitable for applications such as gene delivery or as an antimicrobial agent. The hydrophobic side chains can influence inter-chain interactions, affecting the polymer's morphology and solution behavior.
Advanced Analytical Techniques for Tetradecyldiethanolamine Research
Chromatographic Methods for Separation, Identification, and Quantification of Tetradecyldiethanolamine
Chromatography is a fundamental separation technique used to isolate individual components from a complex mixture. nih.govsemanticscholar.org For a compound like this compound, various chromatographic methods can be employed, each offering distinct advantages in terms of resolution, sensitivity, and speed. semanticscholar.orgphenomenex.com
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for this compound Analysis
Ultra-High Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) stands out as a powerful and rapid method for the comprehensive analysis of chemical constituents in complex samples. nih.govtandfonline.com This hyphenated technique combines the high-resolution separation capabilities of UPLC with the high sensitivity and accurate mass measurement of QTOF-MS. numberanalytics.comnih.gov It is particularly well-suited for analyzing complex mixtures, such as extracts from traditional medicines, where numerous compounds are present. researchgate.net
In the analysis of extracts from the insect Aspongopus chinensis, UPLC-QTOF-MS was successfully utilized to identify this compound. nih.govresearchgate.net The analysis provided a precise molecular formula based on the accurate mass of the precursor ion, with a mass error of less than 5 ppm. tandfonline.com Further structural confirmation was achieved through the analysis of fragment ions generated in the mass spectrometer. tandfonline.com For instance, this compound and the related compound N-lauryldiethanolamine exhibit similar fragmentation pathways, which involve the breaking of their carbon chains followed by dehydration, producing fragment ions of the same mass. tandfonline.com This detailed fragmentation data is crucial for unambiguous identification. tandfonline.com
Research findings have demonstrated the utility of this technique in identifying this compound in both aqueous and alcohol extracts. nih.govresearchgate.net The method's high resolution allows for the separation and identification of a large number of compounds, including fatty acids, nucleosides, and peptides, in a single run. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound and Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. numberanalytics.comresearchgate.net For compounds like this compound, which may have limited volatility, derivatization is often employed to increase their volatility and improve chromatographic performance. mdpi.com However, recent methods aim to reduce sample preparation steps. A method for determining various ethanolamine (B43304) substances using GC-MS without derivatization has been developed, which improves efficiency and shortens analysis time. google.com
The general workflow for GC-MS analysis involves vaporizing the sample in an injector, separating the components on a chromatographic column, and then detecting them with a mass spectrometer. nih.gov The choice of column is critical; a DB-624UI column, for example, has been used for the analysis of ethanolamines. google.com The temperature program is carefully optimized to ensure adequate separation of the target analytes from other matrix components. google.com Mass spectrometry conditions, including the ionization mode (typically Electron Ionization - EI) and temperature of the ion source and transfer line, are also optimized for sensitivity and stable fragmentation. google.com The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. google.com
High-Performance Liquid Chromatography (HPLC) Variations in this compound Studies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. phenomenex.comresearchgate.net Its application is particularly valuable for non-volatile or thermally unstable compounds that are not suitable for GC analysis. phenomenex.com The development of an HPLC method for a specific analyte like this compound involves the careful selection of several key parameters to achieve the desired separation and detection. scispace.commdpi.com
The choice of the stationary phase (column) is fundamental. scispace.com For a molecule with a long alkyl chain and polar diethanolamine (B148213) head group, reversed-phase chromatography is a common choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. scispace.com The mobile phase composition, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to control the retention and elution of the analyte. scispace.com The pH of the mobile phase can also be a critical parameter, as it affects the ionization state of the amine group in this compound and thus its retention behavior. scispace.com
Detection can be achieved using various detectors, with UV-Vis spectroscopy being common if the analyte possesses a suitable chromophore. longdom.org For compounds lacking a strong chromophore, coupling the HPLC to a mass spectrometer (LC-MS) provides universal and highly sensitive detection. scispace.com The development and validation of HPLC methods often face challenges when dealing with complex matrices, such as formulations containing surfactants, which can interfere with the separation and detection of the target analyte. nih.gov
Supercritical Fluid Chromatography (SFC) for this compound Research
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com SFC is often considered a hybrid of gas and liquid chromatography, offering benefits such as high separation efficiency and faster analysis times due to the low viscosity and high diffusivity of the supercritical mobile phase. jascoinc.com It is viewed as a greener alternative to normal-phase HPLC. chromatographyonline.com
The analysis of polar compounds like amines by SFC can be challenging due to the low polarity of pure supercritical CO2. shimadzu.com However, the addition of polar modifiers, such as methanol, to the mobile phase allows for the analysis of a wider range of compounds, including tertiary amines. nih.gov The retention of tertiary amines in SFC is influenced by factors such as the number of specific structural fragments and the temperature, which can affect the separation mechanism. nih.gov Different stationary phases, including those modified with amine groups, can be used to optimize the separation of basic compounds. jascoinc.com While direct studies on this compound using SFC are not widely published, the principles established for other tertiary and fatty amines suggest its feasibility. chromatographyonline.comresearchgate.net
Spectroscopic Characterization Techniques for this compound
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation to obtain structural and compositional information about a molecule. foodresearchlab.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. researchgate.netresearchgate.net It provides definitive information about the carbon-hydrogen framework of a molecule, making it essential for confirming the structure of compounds like this compound. researchgate.netnih.gov The main advantages of NMR are that it is non-destructive and highly reproducible. researchgate.net
The structural elucidation process typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments: nih.govrsc.org
¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the molecule and their chemical environments. For this compound, one would expect to see distinct signals for the terminal methyl group (CH₃) of the tetradecyl chain, the multiple methylene (B1212753) groups (CH₂) within the chain, and the methylene groups of the diethanolamine moiety (N-CH₂- and O-CH₂-). The integration of the signals corresponds to the number of protons of each type.
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule. It complements the ¹H NMR data by showing signals for all carbons, including quaternary carbons if present. For this compound, distinct signals would be observed for the carbons in the alkyl chain and the ethanolamine groups.
2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the sequence of protons along the alkyl chain and within the ethanolamine groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different fragments of the molecule, for example, linking the protons on the first methylene group of the tetradecyl chain to the nitrogen-bearing carbon of the ethanolamine head group.
By systematically analyzing the data from these NMR experiments, the complete and unambiguous structure of this compound can be confirmed. nih.gov
Table of Compounds Mentioned
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. They provide a molecular fingerprint based on the vibrational modes of chemical bonds.
In the analysis of this compound, IR spectroscopy has been used to confirm its structural features. The key vibrational frequencies correspond to the primary functional groups within the molecule: the hydroxyl (-OH), alkane (-CH), carbon-nitrogen (-CN), and carbon-oxygen (-CO) groups. A study synthesizing this compound reported characteristic absorption bands in its IR spectrum, which are essential for confirming its successful synthesis and purity. researchgate.net
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| -OH | Stretching | 3333.87 | researchgate.net |
| -CH | Stretching | 2923.98 | researchgate.net |
| -CH | Stretching | 2853.52 | researchgate.net |
| -CN | Stretching | 1367.21 | researchgate.net |
| -CO | Stretching | 1045 | researchgate.net |
| -C-C | Stretching | 877.44 | researchgate.net |
While direct Raman spectroscopy studies on pure this compound are not widely documented in the reviewed literature, the technique has been applied in related research contexts. For instance, Raman spectroscopy is used to characterize polymerization processes in microemulsions where metallosurfactants like this compound-copper complexes are employed. scribd.comresearchgate.net It has also been utilized to characterize the tribo-films formed from lubricants containing related amine compounds. researchgate.net These applications highlight the utility of vibrational spectroscopy in understanding the chemical environment and interactions of this compound derivatives.
Mass Spectrometry for Structural Elucidation and Identification of this compound Metabolites
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), is an indispensable tool for the identification and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.
This compound has been identified as a metabolite or chemical constituent in a variety of natural products, from plants to insects. Techniques such as UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and GC-MS are frequently employed for this purpose. semanticscholar.orgnih.gov The identification is typically confirmed by matching the accurate mass of the protonated molecule [M+H]⁺ and its characteristic MS/MS fragmentation pattern against spectral libraries and databases. semanticscholar.orgmdpi.com
Analysis of various research findings reveals the characteristic mass spectrometric data for this compound. The protonated molecule is consistently observed with a mass-to-charge ratio (m/z) of approximately 302.3054. researchgate.netfrontiersin.orgnih.gov Key fragment ions, such as those at m/z 284.29 (resulting from a loss of water), 106.08, and 88.07, are diagnostic for the diethanolamine headgroup and are crucial for its unambiguous identification in complex mixtures. semanticscholar.orgmdpi.com
Table 2: Mass Spectrometry Data for the Identification of this compound in Various Studies
| Source Material | Analytical Technique | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|---|
| Mulberry Leaves | UPLC-QTOF-MS | C₁₈H₃₉NO₂ | 302.3053 | 302.3050, 284.2935, 106.0861, 88.0752 | semanticscholar.orgmdpi.com |
| Sapota Fruit Pulp | HR-UPLC/MS/MS | C₁₈H₃₉NO₃ | 318.2997 | 300, 282, 264 | nih.govresearchgate.net |
| Aspongopus chinensis | UPLC-QTOF-MS | C₁₈H₃₉NO₂ | 302.3054 | 57.0700, 70.0651, 88.0755, 106.0856, 284.2933 | researchgate.netnih.govsemanticscholar.org |
| Ephedra Species | UPLC-Q-TOF-MS | Not Specified | 302.3054 | Not Specified | frontiersin.orgnih.gov |
| Streptomyces Species | LC-MS/MS | C₁₈H₃₉NO₂ | 302.305 | 284.294, 106.086, 88.075 | mdpi.com |
| Plant Extracts | Not Specified | C₁₈H₃₉NO₂ | 302.3050 | 57.07, 70.06, 284.29 | univ-constantine3.dz |
Molecular networking has emerged as a powerful bioinformatics approach for organizing and interpreting tandem mass spectrometry (MS/MS) data, especially in the context of metabolomics and natural product discovery. semanticscholar.org This technique visualizes MS/MS data as a network where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. mdpi.com
This approach is particularly effective for the rapid identification of known compounds and the structural classification of unknown analogues in complex mixtures. researchgate.net Several studies have successfully used UPLC-QTOF-MS combined with the Global Natural Products Social Molecular Networking (GNPS) platform to identify this compound. frontiersin.orgmdpi.com In these analyses, this compound clusters with other related fatty acid and alcoholamine alkaloids, facilitating its identification through spectral similarity to known compounds within the network. researchgate.netfrontiersin.orgnih.gov For example, in an analysis of the insect Aspongopus chinensis, this compound was identified within a specific molecular network cluster (MN1) of fatty acids. nih.gov This strategy accelerates the dereplication process and aids in the targeted discovery of novel compounds. semanticscholar.org
Chemometric Applications in Analytical Method Development for this compound
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, chemometrics is primarily applied to the analysis of large, complex datasets generated by techniques like GC-MS and UPLC-MS. semanticscholar.orgmdpi.com
Environmental Chemical Fate and Ecotoxicological Research Methodologies of Tetradecyldiethanolamine
Degradation Pathways and Transformation Products of Tetradecyldiethanolamine in Environmental Matrices
The environmental degradation of this compound, like other long-chain alkylamines, can proceed through several transformation processes in matrices such as soil and water. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar compounds. oup.comoup.com
The primary degradation pathway for long-chain alkylamines under anaerobic conditions is proposed to begin with the cleavage of the carbon-nitrogen (C-N) bond. oup.com For this compound, this initial step would likely yield tetradecanal (B130844) and diethanolamine (B148213). Subsequently, the tetradecanal, an aldehyde, would be oxidized to form myristic acid (tetradecanoic acid), a naturally occurring fatty acid that can be further metabolized by microorganisms. The diethanolamine moiety would undergo its own degradation. acs.org
The rate of degradation is influenced by the chemical's structure. Research on various alkanolamines has shown that increasing the length of the alkyl chain can lead to a decrease in the degradation rate. oup.com Therefore, the 14-carbon chain of this compound suggests it may degrade more slowly than shorter-chain amines. The transformation process, whether through biotic or abiotic means, can result in various intermediate products before complete mineralization to carbon dioxide, water, and inorganic nitrogen. researchgate.netnih.gov
Table 1: Postulated Degradation Pathway of this compound
| Step | Precursor | Process | Transformation Product(s) |
|---|---|---|---|
| 1 | This compound | C-N Bond Cleavage | Tetradecanal + Diethanolamine |
| 2 | Tetradecanal | Oxidation | Myristic Acid (Tetradecanoic Acid) |
| 3 | Myristic Acid | β-oxidation | Acetyl-CoA (further metabolism) |
Methodologies for Assessing Environmental Persistence and Mobility of this compound
Assessing the potential for a chemical to persist in the environment and move through different environmental compartments is fundamental to its risk assessment. ecetoc.org
Environmental Persistence: Persistence is evaluated by determining a chemical's degradation rate, typically expressed as a half-life in specific environmental compartments. ecetoc.org Standardized laboratory simulation tests are used for this purpose:
OECD 309 (Aerobic Mineralization in Surface Water): This test assesses the biodegradation rate in water.
OECD 307 (Aerobic and Anaerobic Transformation in Soil): This guideline is used to determine the degradation rate in soil environments. eosca.eu
OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This method evaluates the chemical's fate in sediments. eosca.eu
These tests provide half-life data that are used to classify a substance's persistence potential. ecetoc.org
Environmental Mobility: Mobility refers to a chemical's potential for transport within and between environmental compartments, such as leaching from soil into groundwater. ecetoc.org The primary parameter for assessing the mobility of organic substances is the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org A low Koc value indicates that a chemical is less likely to adsorb to soil and sediment and is therefore more mobile.
For surfactants like this compound, standard methods for determining partitioning behavior, such as the octanol-water partition coefficient (log Pow) via OECD 107 (Shake Flask) or OECD 117 (HPLC), are often unreliable. erasm.org The amphiphilic nature of surfactants causes them to accumulate at phase interfaces, which can invalidate the results of these tests. erasm.org Consequently, mobility assessment for surfactants often relies on specialized techniques or predictive models that can account for their unique physicochemical properties. erasm.orgnih.gov
Advanced Ecotoxicological Assay Development and Research Models for this compound
To evaluate the potential harm of this compound to aquatic and terrestrial organisms, a range of advanced ecotoxicological research methods are employed. These include both laboratory-based cellular models and computational predictive models.
In vitro (test-tube) models using cultured cells are valuable tools for rapidly screening chemical toxicity and investigating the underlying mechanisms of action at a cellular level, reducing the need for whole-animal testing. nih.govnih.gov For assessing surfactants, various cell lines are utilized:
Fish Cell Lines: Cultured fish gill cells are used to predict aquatic toxicity, as the gills are a primary site of interaction for waterborne chemicals. nih.gov Assays can measure endpoints such as cell viability and membrane integrity.
Mammalian Cell Lines: To predict irritation potential and cytotoxicity, immortalized cell lines such as murine fibroblasts (e.g., 3T3 cells) and human keratinocytes (e.g., HaCaT cells) are commonly used. nih.gov
Toxicity Endpoints: Key parameters measured in these assays include the Neutral Red Uptake (NRU) assay, which assesses cell viability, and red blood cell lysis (hemolysis) assays, which indicate membrane-damaging effects. nih.gov The concentration that causes a 50% reduction in the measured endpoint (IC50) is a common metric for comparing the toxicity of different substances.
These models allow researchers to establish concentration-response relationships and compare the toxicity of novel surfactants against well-characterized commercial ones. nih.gov
Predictive modeling, particularly the use of Quantitative Structure-Activity Relationships (QSARs), is a cornerstone of modern chemical risk assessment, especially when experimental data is limited. concawe.eucanada.ca These computational models estimate the physicochemical properties, environmental fate, and toxicity of a chemical based on its molecular structure.
QSAR Principles: For classes of chemicals like ethoxylated amines, established relationships exist. For instance, toxicity to aquatic organisms often increases with the length of the alkyl chain. concawe.eu This principle suggests that this compound would be more toxic than its shorter-chain counterparts.
Specific Models: Computer models like ECOSAR (Ecological Structure Activity Relationships) are widely used to predict the aquatic toxicity of surfactants to fish, invertebrates, and algae based on their chemical class. researchgate.net Other approaches, such as the UNIFAC method, can predict environmental properties like the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF) for alcohol ethoxylates and related surfactants. researchgate.net
Exposure Modeling: Beyond toxicity prediction, models are used to estimate environmental concentrations. Probabilistic exposure models can predict the concentration of "down-the-drain" chemicals like surfactants in rivers and streams, providing a more realistic picture of potential environmental exposure. mdpi.com
Table 2: Predictive Modeling Approaches for this compound
| Model Type | Purpose | Example(s) | Predicted Parameter(s) |
|---|---|---|---|
| QSAR | Predict ecotoxicity from chemical structure | ECOSAR | Acute and chronic aquatic toxicity (LC50, EC50) |
| Group Contribution | Predict physicochemical and fate properties | UNIFAC | Kow, BCF, Water Solubility |
Life Cycle Assessment (LCA) Frameworks for Chemical Impact Evaluation of this compound
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material acquisition to final disposal. erasm.orgresearchgate.net The framework, governed by ISO standards 14040 and 14044, involves four main phases: Goal and Scope Definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and Interpretation. nih.gov
An LCA for this compound would analyze the environmental burdens associated with both its production and its use. erasm.org
Synthesis Burden Analysis: The synthesis of ethoxylated surfactants like this compound involves key steps with identifiable environmental burdens. The analysis focuses on quantifying all inputs (materials, energy) and outputs (emissions, waste) for the "cradle-to-gate" production. ijsart.comchemanager-online.com
Raw Material Sourcing: A major contributor to the environmental footprint is the origin of the fatty alcohol precursor (the tetradecyl group). This can be derived from petrochemical feedstocks or from oleochemical sources like palm kernel oil. ijsart.comerasm.org The LCA would compare the impacts of these different supply chains, considering factors like fossil fuel depletion for petrochemicals and land-use change for oleochemicals. ijsart.com The other key raw material, ethylene (B1197577) oxide, is a petrochemical derivative whose production is energy-intensive. nih.gov
Manufacturing Process: The ethoxylation reaction itself requires significant energy input. nih.gov The LCI would tabulate energy consumption (e.g., primary energy demand) and associated emissions, such as the Global Warming Potential (GWP) measured in CO2-equivalents. nih.govnih.gov
Application Burden Analysis: This part of the LCA evaluates the "use" and "end-of-life" phases.
Use Phase: For surfactants used in cleaning products, the most significant environmental impact during application is often the energy consumed by the end-user, for example, for heating water in washing machines. erasm.org
End-of-Life Phase: this compound is primarily a "down-the-drain" chemical, meaning its life ends in wastewater systems. erasm.org The analysis here focuses on its fate in wastewater treatment plants and the environment. Key considerations include its biodegradability and its potential ecotoxicity in aquatic ecosystems, which could contribute to impacts like freshwater eutrophication or aquatic ecotoxicity. erasm.org The efficiency of its removal during wastewater treatment is a critical factor in determining the final environmental burden.
Theoretical and Computational Approaches in Tetradecyldiethanolamine Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity of Tetradecyldiethanolamine
Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of this compound at a molecular level. jocpr.comrsdjournal.org These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of a wide range of molecular characteristics, providing insights into chemical bonding, reactivity, and spectroscopic behavior. jocpr.com By solving the electronic Schrödinger equation, researchers can determine the electronic structure, equilibrium geometry, and energetic properties of this compound. jocpr.com
Key molecular properties of this compound that can be investigated using quantum chemical calculations include its electronic structure, which governs its stability and reactivity, and its equilibrium geometry, which defines its three-dimensional shape, including bond lengths and angles. jocpr.com Thermodynamic properties such as enthalpy, free energy, and heat of formation can also be calculated, offering a deeper understanding of the molecule's stability. jocpr.com Furthermore, these methods can predict spectroscopic properties, which are crucial for the experimental identification and characterization of the compound. jocpr.com
The reactivity of this compound can be explored by calculating reaction pathways, identifying transition states, and determining activation energies. jocpr.com This allows for the prediction of how the molecule will behave in different chemical environments and its potential to participate in various reactions. The use of quantum chemical descriptors can further aid in understanding and predicting the reactivity of molecules like this compound. rsc.org Recent advancements have even seen the integration of quantum chemical calculations with machine learning models to enhance the prediction of chemical reactivity. rsc.orgarxiv.org
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 428.8±20.0 °C |
| pKa | 14.41±0.10 |
| Flash Point | 181.433 °C |
| Density | 0.919±0.06 g/cm³ |
| PSA (Polar Surface Area) | 43.70000 |
| LogP | 3.97410 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 17 |
| Exact Mass | 301.298079487 |
| Heavy Atom Count | 21 |
| Complexity | 182 |
This data is predicted by computational models and sourced from LookChem. lookchem.com
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior of this compound
Molecular dynamics (MD) simulations provide a computational lens to study the behavior of this compound in condensed phases, such as liquids or when adsorbed onto surfaces. researchgate.netnih.govunimi.it These simulations model the interactions between atoms and molecules over time, offering insights into the dynamic processes that are often difficult to observe experimentally. nih.govrsc.org
A key application of MD simulations for this compound is in understanding its behavior at interfaces, which is crucial for applications like corrosion inhibition and lubrication. researchgate.netchemrxiv.org For instance, simulations have been used to study the adsorption of this compound films on surfaces like hematite (B75146) and alumina (B75360). researchgate.netchemrxiv.org These studies have revealed that traditional force fields can overestimate the mobility of the surfactant, while more advanced models show a more structured and slower dynamic behavior of the surface films. researchgate.netchemrxiv.org This highlights the importance of accurate interaction potentials in capturing the true behavior of the system.
MD simulations can also be employed to investigate the structure and thermodynamics of this compound in its bulk liquid state. nih.gov By simulating the system at constant temperature and pressure, researchers can study how the molecules arrange themselves and interact with each other. nih.gov This information is valuable for understanding the macroscopic properties of the substance. Furthermore, the integration of machine learning with MD simulations is a growing area of research, promising to enhance the accuracy and efficiency of these computational studies. nih.govnccr-marvel.ch
Density Functional Theory (DFT) Applications in Adsorption and Reaction Studies of this compound
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules like this compound. wikipedia.org It has become a popular tool in computational chemistry and materials science for studying adsorption phenomena and chemical reactions. wikipedia.orgmdpi.com DFT allows for the calculation of properties based on the spatially dependent electron density, offering a balance between accuracy and computational cost. wikipedia.org
In the context of this compound, DFT can be applied to study its adsorption on various surfaces. tcpunilu.com This is particularly relevant for understanding its role as a surfactant and corrosion inhibitor. DFT calculations can elucidate the nature of the interaction between the this compound molecule and the surface, determining whether the adsorption is physical (physisorption) or chemical (chemisorption). mdpi.comtcpunilu.com By calculating adsorption energies, charge distributions, and analyzing the molecular orbitals, researchers can gain a detailed understanding of the binding mechanism. mdpi.comnih.gov For example, DFT has been used to study the adsorption of molecules on metal oxides, which is analogous to the potential applications of this compound. researchgate.net
Furthermore, DFT is instrumental in investigating the reaction mechanisms involving this compound. mdpi.com It can be used to map out the potential energy surface of a reaction, identifying the transition states and calculating the energy barriers. jocpr.com This information is crucial for predicting the kinetics and thermodynamics of a reaction. The combination of DFT with other computational techniques, such as machine learning, is also being explored to develop more accurate predictive models for chemical reactivity. rsc.org
Table 2: Comparison of Adsorption Energy Calculation Approaches
| Method | Description | Application in Adsorption Studies |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. wikipedia.org | Provides accurate adsorption energies and detailed information about the electronic interactions between the adsorbate and the surface. mdpi.comnih.gov |
| DFT with dispersion correction (e.g., DFT-D2) | An extension of DFT that includes corrections for van der Waals interactions, which are often poorly described by standard DFT functionals. rsc.org | Improves the accuracy of adsorption energy calculations for systems where dispersion forces are significant, such as the adsorption of organic molecules on surfaces. rsc.org |
| Molecular Dynamics (MD) with specialized force fields | A classical simulation method that uses force fields to describe the interactions between atoms. researchgate.net | Can be used to simulate the adsorption process over longer timescales and larger systems, providing insights into the dynamics and thermodynamics of adsorption. researchgate.net |
Development of Advanced Computational Models and Force Fields for this compound Systems
The accuracy of molecular simulations heavily relies on the quality of the underlying computational models and force fields. researchgate.netchemrxiv.org A force field is a set of parameters that describes the potential energy of a system of atoms or molecules. For complex molecules like this compound, especially in heterogeneous environments like interfaces, standard force fields may not be sufficient to capture the intricate interactions accurately. researchgate.netchemrxiv.org
Recent research has focused on developing more advanced and transferable force fields for organic molecules and their interactions with surfaces. researchgate.netchemrxiv.orgnih.gov One approach involves improving the description of interactions at organic/oxide interfaces. For example, the addition of an attractive Gaussian potential to the standard Lennard-Jones and electrostatic interactions has been proposed to better account for Lewis acid/base interactions. researchgate.netchemrxiv.org This modified potential, known as the GLJ potential, has been shown to provide a more realistic description of the structure and dynamics of adsorbed surfactant films, including this compound on alumina. researchgate.netchemrxiv.org
The development of these advanced models often involves a combination of quantum chemical calculations and experimental data. nih.gov DFT calculations can be used to generate a high-quality dataset of interaction energies for various molecular configurations, which is then used to parameterize the force field. nih.gov Machine learning techniques are also increasingly being used to develop highly accurate and flexible force fields from large datasets of quantum mechanical calculations. chemrxiv.org These advanced computational models are crucial for obtaining reliable predictions of the behavior of this compound systems in various applications. researchgate.netchemrxiv.org
Outlook and Future Research Directions for Tetradecyldiethanolamine
Emerging Research Frontiers for Tetradecyldiethanolamine in Advanced Materials and Chemical Processes
While this compound has established uses as a surfactant, emulsifier, and anti-corrosion agent in industries ranging from personal care to textiles ontosight.ai, emerging research points toward more sophisticated applications. Its unique molecular structure, combining a 14-carbon tetradecyl tail with a diethanolamine (B148213) head, makes it a versatile building block for advanced materials and specialized chemical processes ontosight.airesearchgate.net.
Advanced Materials: Research has indicated the potential of related functional surfactants in the development of high-porosity materials and nanotechnology. The specific structure of this compound makes it a candidate for synthesizing novel mesoporous zeolites, which have significant applications in catalysis and adsorption researchgate.net. The self-assembly properties inherent in such amphiphilic molecules could be harnessed for creating structured nanomaterials.
Chemical Processes: In chemical synthesis, this compound serves as more than just a surfactant for mixing immiscible liquids . Its diethanolamine moiety offers reactive sites for further chemical modifications, allowing it to be a precursor or intermediate in the synthesis of other complex molecules, such as specialized double-tailed or gemini (B1671429) surfactants researchgate.net. Its utility as a surfactant is crucial in formulations for paints and coatings .
A significant and recent frontier is the repeated identification of this compound in various natural sources through advanced analytical techniques. It has been detected in metabolomic studies of:
Ephedra (Ma Huang) plant species frontiersin.orgnih.gov
The insect Aspongopus chinensis, used in traditional medicine nih.govtandfonline.com
Endophytic Streptomyces species isolated from the Himalayas mdpi.comnih.gov
Piper species mdpi.com
Sapota fruit pulp peerj.com
This discovery in diverse organisms suggests a role in biological processes and opens a new research avenue into its natural biosynthesis, ecological function, and potential bioactivities. The presence in endophytic microbes, known for producing a wide array of bioactive secondary metabolites, is particularly noteworthy for future pharmacological exploration mdpi.comnih.gov.
Table 1: Recent Identifications of this compound in Natural Sources
| Natural Source | Analytical Method(s) Used | Research Focus | Year of Publication |
|---|---|---|---|
| Ephedra species | UPLC-Q-TOF-MS, GNPS | Comparative metabolomics | 2024 frontiersin.orgnih.gov |
| Sapota fruit pulp | HR-UPLC/MS/MS, GNPS | Metabolite profiling and lipase (B570770) inhibition | 2024 peerj.com |
| Piper species | UPLC-HRMS, Molecular Networking | Comparative chemical profiling | 2024 mdpi.com |
| Endophytic Streptomyces | LC-MS/MS, GNPS | Metabolite profiling for bioactive compounds | 2024 mdpi.comnih.gov |
| Aspongopus chinensis | UPLC-QTOF-MS, Molecular Networking | Profiling of chemical constituents | 2022 nih.govtandfonline.com |
Interdisciplinary Collaboration in this compound Research
The future advancement of knowledge on this compound hinges on collaboration across multiple scientific disciplines. Modern chemical research is inherently interdisciplinary, integrating different perspectives to solve complex problems quora.cominformationr.net. The study of this compound is a prime example, requiring a synthesis of knowledge from chemistry, biology, and data science.
The identification of this compound in complex natural mixtures has been made possible by the convergence of:
Analytical Chemistry: Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are essential for separating and detecting the compound with high resolution and sensitivity nih.govnih.gov.
Bioinformatics and Computational Chemistry: The use of Global Natural Products Social (GNPS) molecular networking has been instrumental in identifying this compound and understanding its relationship to other metabolites within a sample, often without the immediate need for a pure standard frontiersin.orgnih.govtandfonline.com.
Microbiology and Botany: The discovery of the compound in microbes and plants necessitates expertise in these fields to isolate, culture, and understand the biological context of the organisms producing it nih.govmdpi.com.
Traditional Medicine and Pharmacology: Its presence in organisms used in traditional remedies, such as Aspongopus chinensis and Ephedra, invites collaboration with pharmacologists to investigate potential therapeutic effects frontiersin.orgnih.gov.
This collaborative approach allows researchers to move from simple detection to understanding the compound's synthesis, function, and potential applications in a holistic manner. Fostering these interdisciplinary connections is crucial for nurturing the next generation of research in this area researchgate.net.
Challenges and Opportunities in Fundamental Chemical Research of this compound
Despite its growing interest, fundamental research on this compound faces several challenges that also present significant opportunities for discovery.
Challenges:
Isolation and Purification: A primary challenge is isolating this compound in sufficient purity and quantity from the complex biological matrices in which it is often found. This complexity can hinder further structural and functional characterization tandfonline.com.
Structural Elucidation: Differentiating this compound from structurally similar compounds, such as N-Lauryldiethanolamine or other fatty acid diethanolamides, requires sophisticated and high-resolution analytical methods nih.govnih.gov.
Understanding Biosynthesis: The metabolic pathways leading to the production of this compound in various organisms are currently unknown. Elucidating these biosynthetic routes is a complex but necessary step to understand its natural role frontiersin.orgnih.gov.
Synthesis Optimization: While synthetic routes exist, optimizing them for high yield and purity can be challenging. For similar amines, conflicting yield data in the literature suggests that reaction conditions must be precisely controlled and monitored .
Opportunities:
Investigation of Bioactivity: The discovery of this compound in diverse natural sources, especially in endophytic Streptomyces known for producing antibiotics, presents a compelling opportunity to investigate its potential antimicrobial, antifungal, or other pharmacological activities mdpi.comnih.gov.
Development of Novel Surfactants: The compound's structure, featuring functional head groups, makes it an ideal synthon for creating novel, high-performance surfactants, such as gemini (dimeric) surfactants, which can exhibit superior properties compared to their monomeric counterparts researchgate.net.
Elucidation of Ecological Roles: Research into why this compound is produced by organisms as different as insects and plants could reveal novel ecological functions, such as chemical defense or signaling.
Advanced Analytical Strategies: The challenge of identifying this compound in complex mixtures drives the development and application of powerful analytical strategies, like the integrated use of UPLC-QTOF-MS and molecular networking, which can accelerate the discovery of new natural products nih.govtandfonline.com.
Table 2: Research Challenges and Corresponding Opportunities for this compound
| Challenge | Opportunity | Relevant Disciplines |
|---|---|---|
| Difficult isolation from natural sources | Discovery of novel bioactivities (e.g., antimicrobial) | Natural Product Chemistry, Pharmacology, Microbiology |
| Differentiation from similar structures | Development of advanced analytical methods | Analytical Chemistry, Mass Spectrometry |
| Unknown biosynthetic pathways in organisms | Understanding its natural function and ecological role | Biochemistry, Molecular Biology, Chemical Ecology |
| Optimization of chemical synthesis | Creation of novel functional materials and surfactants | Organic Synthesis, Materials Science, Chemical Engineering |
Q & A
Basic: How can researchers synthesize and characterize Tetradecyldiethanolamine in a laboratory setting?
Methodological Answer:
this compound is synthesized via the reaction of myristyl chloride (tetradecyl chloride) with diethanolamine under controlled alkaline conditions. Key steps include:
- Refluxing : Maintain a molar ratio of 1:2 (myristyl chloride:diethanolamine) in anhydrous ethanol at 70–80°C for 6–8 hours under nitrogen atmosphere to prevent oxidation .
- Purification : Post-reaction, neutralize unreacted HCl with sodium bicarbonate, followed by solvent evaporation and recrystallization in hexane/ethyl acetate (3:1 v/v) to achieve >95% purity .
- Characterization : Validate structure using H/C NMR (e.g., δ 3.6 ppm for ethanolamine protons, δ 1.2 ppm for methylene chains) and FT-IR (O-H stretch at 3300–3500 cm, C-N stretch at 1250 cm) . Purity is confirmed via HPLC (C18 column, mobile phase: methanol/water 85:15, retention time ~8.2 min) .
Basic: What are the critical physicochemical properties of this compound for formulation studies?
Methodological Answer:
Key properties include:
- Solubility : Sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in polar organic solvents (e.g., ethanol, DMSO). Solubility profiles should be determined via shake-flask method with UV-Vis quantification at λ = 210 nm .
- Critical Micelle Concentration (CMC) : Measure using surface tension titration (Du Noüy ring method) or fluorescence spectroscopy (pyrene probe). Reported CMC ranges from 0.05–0.1 mM in aqueous solutions .
- Thermal Stability : Analyze via TGA/DSC; decomposition occurs at ~220°C, with a glass transition temperature () near -15°C .
Advanced: How can structural stability of this compound be analyzed under extreme pH conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate this compound at 37°C for 24–72 hours. Monitor degradation via:
- Kinetic Analysis : Use pseudo-first-order models to calculate degradation rate constants () and half-life (). Stability is optimal at pH 6–8, with accelerated hydrolysis under strongly acidic/basic conditions .
Advanced: How to resolve contradictions in solubility data across solvent systems?
Methodological Answer:
- Statistical Approaches :
- Multivariate Regression : Correlate solubility with solvent polarity (), Hansen solubility parameters, and hydrogen-bonding capacity. Use tools like SPSS or R for partial least squares (PLS) modeling .
- Error Source Analysis : Identify outliers via Grubbs’ test; validate measurement consistency across labs using interclass correlation coefficients (ICC >0.9) .
- Experimental Validation : Repeat measurements under controlled humidity/temperature (e.g., 25°C ± 0.5°C) using standardized protocols (USP <1236>) .
Advanced: How to design experiments evaluating surfactant behavior in multicomponent systems?
Methodological Answer:
- Phase Behavior Studies : Construct ternary phase diagrams (this compound/water/oil) using titration and polarized light microscopy to identify micellar, hexagonal, or lamellar phases .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter of micelles (expected 10–50 nm) in presence of electrolytes (e.g., NaCl) to assess aggregation number changes .
- Interfacial Tension : Use pendant drop tensiometry to quantify reductions in oil/water interfacial tension (e.g., from 30 mN/m to <1 mN/m at CMC) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
- Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste (EPA Class D) .
- Exposure Monitoring : Conduct air sampling (NIOSH Method 5506) to ensure workplace concentrations remain below 5 mg/m³ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
